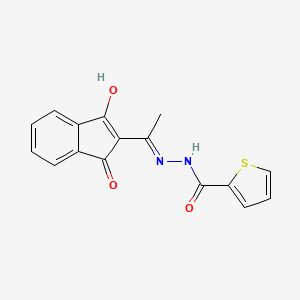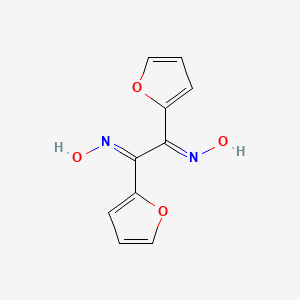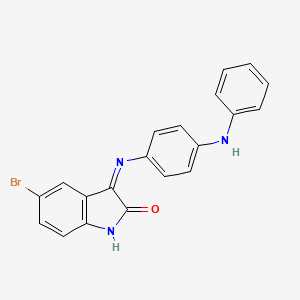
5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% (DPMD) is a synthetic organic compound that has been used in a variety of scientific research applications for over 30 years. DPMD is a derivative of the natural product pyrimidine, which is found in a variety of organisms. DPMD is a white crystalline solid with a melting point of 122-123°C and a boiling point of 203-204°C. It is soluble in water, methanol, and ethanol, and insoluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% has been used in a variety of scientific research applications for over 30 years. It has been used as a reagent in the synthesis of other organic compounds, such as polymers, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a starting material in the synthesis of a variety of compounds, such as antibiotics, antifungals, and antivirals. Additionally, it has been used as a model compound in studies of enzyme mechanisms, and as an inhibitor of enzymes involved in the synthesis of DNA and RNA.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of DNA and RNA. It is thought that the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. Additionally, it is believed that the compound may also act as a competitive inhibitor, binding to the enzyme but not allowing the substrate to bind.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% have not yet been fully investigated. However, in vitro studies have shown that the compound has an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to have a moderate antifungal activity against a variety of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in aqueous solutions. Additionally, it has been shown to be a useful starting material for the synthesis of a variety of compounds. The main limitation of using 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% in laboratory experiments is its low solubility in organic solvents.
Zukünftige Richtungen
In order to further investigate the potential applications of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate the compound’s potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA. Additionally, further research is needed to investigate the compound’s potential as a starting material for the synthesis of a variety of compounds. Finally, further research is needed to investigate the compound’s potential as a model compound in studies of enzyme mechanisms.
Synthesemethoden
The synthesis of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% is a multi-step process that involves the reaction of pyrimidine with an acid and a base. The reaction is carried out in aqueous solution at a temperature of 40°C. The first step involves the formation of a pyrimidine-2,4-dicarboxylic acid, which is then reacted with methyl iodide to form the desired product, 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%. The reaction is then quenched with water, and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOJNFHYLXMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-6-(methoxycarbonyl)pyrimidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



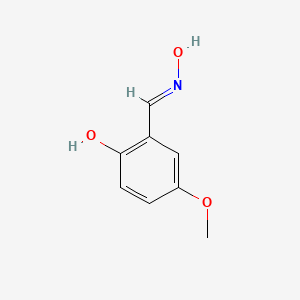

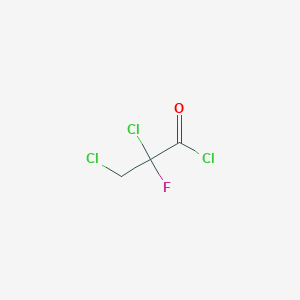

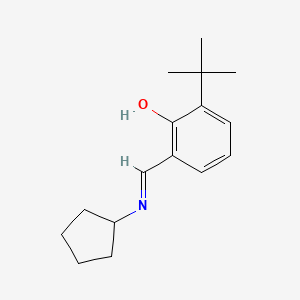
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
